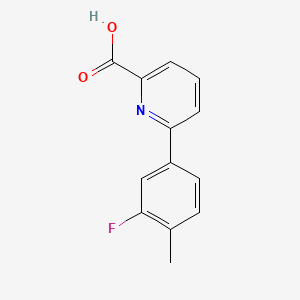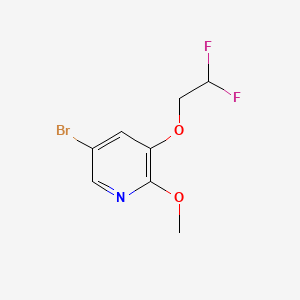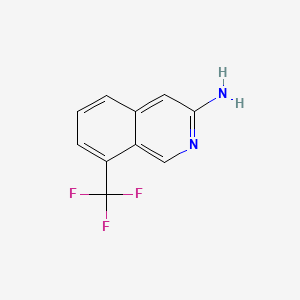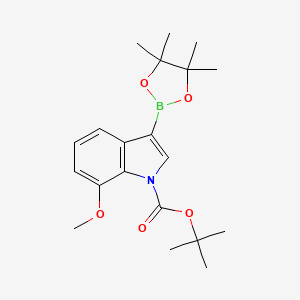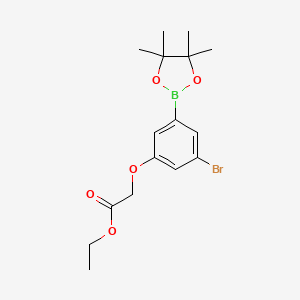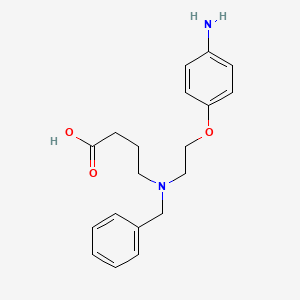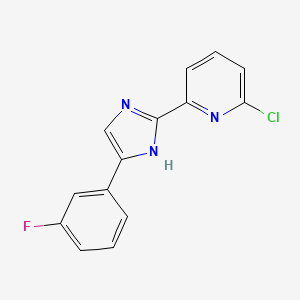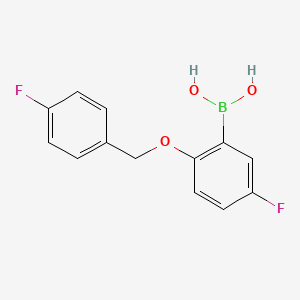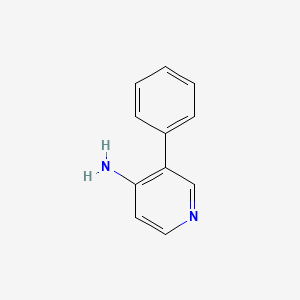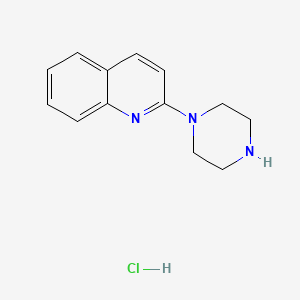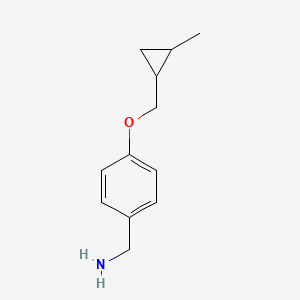
4-(2-Methyl-cyclopropylmethoxy)-benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-(2-Methyl-cyclopropylmethoxy)-benzylamine” is a chemical compound that is likely to be a derivative of pyrrolidinone . Pyrrolidinone derivatives are known to be GPR119 modulators and are useful for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders . The cyclopropyl group in the compound is influential in biological systems .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane, which could be a similar process to the synthesis of “this compound”, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .Molecular Structure Analysis
The structure of the cyclopropylmethyl cation, which is a part of “this compound”, is known to be unique. It is well known that both cyclopropylmethyl and cyclobutyl derivatives give very similar product mixtures under SN1 hydrolysis conditions . The bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with the filled orbital of the π-bond between C-1 and C-2 .Chemical Reactions Analysis
The compound “this compound” could potentially be involved in various chemical reactions. For instance, it could be part of the synthesis of dual-target EGFR/ALK inhibitors, which are designed to treat cancer patients with ALK-positive NSCLC coexisting with EGFR mutations .Zukünftige Richtungen
The future directions for “4-(2-Methyl-cyclopropylmethoxy)-benzylamine” could involve further exploration of its potential as a therapeutic agent, given its structural similarity to GPR119 modulators . Additionally, its potential role in the synthesis of dual-target EGFR/ALK inhibitors could be further investigated .
Eigenschaften
IUPAC Name |
[4-[(2-methylcyclopropyl)methoxy]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12/h2-5,9,11H,6-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYAMZHWFPJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1COC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
